{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}(morpholin-4-yl)methanone
Description
(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
Molecular Formula |
C15H19N5O2 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
[5-(4-ethylanilino)-2H-triazol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H19N5O2/c1-2-11-3-5-12(6-4-11)16-14-13(17-19-18-14)15(21)20-7-9-22-10-8-20/h3-6H,2,7-10H2,1H3,(H2,16,17,18,19) |
InChI Key |
LTQKMQUAPAUHHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(morpholino)methanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Morpholino Group Addition: The morpholino group can be introduced via a condensation reaction with a suitable precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the triazole ring.
Reduction: Reduction reactions could target the triazole ring or the carbonyl group.
Substitution: The amino and morpholino groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Conditions may vary, but typical reagents include halogenating agents and nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Triazole derivatives are known to inhibit various enzymes, making them useful in biochemical research.
Antimicrobial Activity: These compounds often exhibit antimicrobial properties and can be used in the development of new antibiotics.
Medicine
Drug Development: The compound could be a potential candidate for drug development due to its diverse biological activities.
Cancer Research: Triazole derivatives have shown promise in cancer research as potential anti-cancer agents.
Industry
Agriculture: These compounds can be used in the development of new pesticides and herbicides.
Pharmaceuticals: They are often used as intermediates in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(morpholino)methanone would depend on its specific biological target. Generally, triazole derivatives exert their effects by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (5-phenylamino-1H-1,2,3-triazol-4-yl)(morpholino)methanone
- (5-(4-methylphenyl)amino-1H-1,2,3-triazol-4-yl)(morpholino)methanone
Uniqueness
The presence of the 4-ethylphenylamino group in (5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)(morpholino)methanone may confer unique biological activities or chemical properties compared to its analogs. This could include differences in enzyme binding affinity, solubility, or stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
